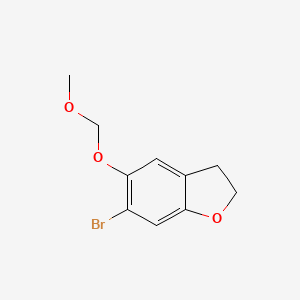
2,3-Dihydro-6-bromo-5-benzofuranol methoxymethyl ether
Cat. No. B8722481
M. Wt: 259.10 g/mol
InChI Key: DUHGJWKQIYSCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04966907
Procedure details


A flame-dried 1000 mL 3-neck flask fitted with an internal thermometer, magnetic stirring, and a 250 mL dropping funnel was charged with sodium hydride (60% dispersion in mineral oil, 11.17 g, 279 mmol) and dimethylformamide (dried over molecular sieves, 200 mL). A solution of 16 (50.00 g, 233 mmol) in dimethylformamide (100 mL) was added dropwise such that the reaction temperature did not exceed 40° C (addition time was approximately 30 minutes). When hydrogen evolution had ceased, an ice bath was added and chloromethyl methylether (22.47 g, 297 mmol) was added dropwise at 25° C. Upon completion of the addition the reaction mixture was allowed to stir at room temperature for two hours then quenched by pouring into water (1000 mL). The mixture was extracted with ether (3×300 mL) and the combined organic extracts washed sequentially with water (2×500 mL) and 20% NaCl (300 mL), dried (Na2SO4), and concentrated. Distillation afforded 17 as a colorless liquid.






Name
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[C:12]([OH:13])=[CH:11][C:7]2[CH2:8][CH2:9][O:10][C:6]=2[CH:5]=1.[H][H].Cl[CH2:17][O:18][CH3:19]>CN(C)C=O>[CH3:17][O:18][CH2:19][O:13][C:12]1[C:4]([Br:3])=[CH:5][C:6]2[O:10][CH2:9][CH2:8][C:7]=2[CH:11]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.17 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC2=C(CCO2)C=C1O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
22.47 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCOC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature for two hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A flame-dried 1000 mL 3-neck flask fitted with an internal thermometer, magnetic stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 40° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
(addition time was approximately 30 minutes)
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
an ice bath was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion of the addition the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by pouring into water (1000 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ether (3×300 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic extracts washed sequentially with water (2×500 mL) and 20% NaCl (300 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
